alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol
Overview
Description
Alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol is a chemical compound with the molecular formula C15H25NO . It is also known by other names such as 2-[methyl(pentyl)amino]-1-phenylpropan-1-ol . This compound is characterized by its unique structure, which includes a benzyl alcohol moiety attached to an aminoethyl group substituted with a methylpentyl chain.
Preparation Methods
The synthesis of alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol involves several steps. One common synthetic route includes the reaction of benzyl chloride with 1-(methylpentylamino)ethanol under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or toluene, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
Alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may interact with neurotransmitter receptors in the central nervous system, influencing signal transduction pathways and altering physiological responses .
Comparison with Similar Compounds
Alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol can be compared with other similar compounds, such as:
2-[methyl(pentyl)amino]-1-phenylpropan-1-ol: This compound shares a similar structure but may have different functional groups or substituents.
Benzenemethanol derivatives: These compounds have variations in the aminoethyl or alkyl chains, leading to differences in their chemical and biological properties.
Properties
IUPAC Name |
2-[methyl(pentyl)amino]-1-phenylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-5-9-12-16(3)13(2)15(17)14-10-7-6-8-11-14/h6-8,10-11,13,15,17H,4-5,9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBZDMZDFWDBRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)C(C)C(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403962 | |
Record name | alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25394-37-0 | |
Record name | alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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